1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol

Transporter Pharmacology Ion Channel Screening CNS Drug Discovery

Benzimidazole SAR programs often stall due to scarcity of N1-substituted 2-thiol scaffolds with validated biological annotation-forcing de novo synthesis and characterization. This compound (CAS 352330-22-4) eliminates that bottleneck as an off-the-shelf, analytically confirmed building block with defined KCC2 pharmacology. • KCC2 SLC12A5 activity: EC50 385-401 nM (human transporter HTS)-enables immediate phenotypic screening for CNS indications • Derivatization-ready: Free thiol at C2 supports alkylation, oxidation, or metal coordination without protecting-group manipulation • Patent-free scaffold: Unrestricted IP status permits use as a non-proprietary SAR comparator or library diversification starting point

Molecular Formula C15H14N2OS
Molecular Weight 270.4g/mol
CAS No. 352330-22-4
Cat. No. B506126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
CAS352330-22-4
Molecular FormulaC15H14N2OS
Molecular Weight270.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19)
InChIKeyNEXWZJQHECVSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.2 [ug/mL]

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (CAS 352330-22-4): Key Identity and Physicochemical Baseline for Procurement Decisions


1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (CAS 352330-22-4) is a heterocyclic organic compound classified as a 2-thiol-substituted benzimidazole derivative bearing a 4-methoxybenzyl substituent at the N1 position . Its molecular formula is C15H14N2OS, with a molecular weight of 270.35 g/mol . Key computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 433.2±47.0 °C at 760 mmHg, a flash point of 215.8±29.3 °C, and a calculated LogP of 3.15 . Commercially available purity specifications for this compound typically range from 95% to 97% .

Why 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol Cannot Be Interchanged with Other Benzimidazole-2-thiol Derivatives: Evidence Gap Overview


Despite belonging to the well-studied class of 2-mercaptobenzimidazole derivatives, a thorough search of primary research literature and patents reveals that compound-specific, quantitative differential evidence for 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol is currently sparse. While numerous benzimidazole-2-thiol analogs have documented corrosion inhibition efficiencies, antifungal MIC values, and enzyme inhibition data, head-to-head comparative studies involving this specific N1-(4-methoxybenzyl) substitution pattern are largely absent [1]. The 4-methoxybenzyl substituent at the N1 position introduces distinct electronic and steric properties relative to unsubstituted benzimidazole-2-thiol or other N1-alkyl variants, which are known to modulate metal surface adsorption, protein binding affinity, and metabolic enzyme inhibition in the broader benzimidazole class [2][3]. However, without direct comparative quantitative data, claims of superior performance for this specific compound over close analogs cannot be substantiated [4]. Users should anticipate that substitution with alternative benzimidazole-2-thiol derivatives (e.g., 2-mercaptobenzimidazole, 1-methyl-2-mercaptobenzimidazole, or other N1-benzyl substituted variants) would yield different experimental outcomes that may not extrapolate from the limited data available for this compound.

Quantitative Evidence Assessment: What is Actually Measured for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol


EC50 Value Against Human Solute Carrier Family 12 Member 5 (KCC2) Transporter in High-Throughput Screening

In a high-throughput screening assay conducted by the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters (PubChem BioAssay AID 1723), 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol demonstrated activity against the human solute carrier family 12 member 5 (SLC12A5, also known as KCC2) transporter [1]. The compound exhibited EC50 values of 385 nM and 401 nM in two independent assay replicates [1]. However, no direct comparator data for structurally similar benzimidazole-2-thiol analogs (e.g., unsubstituted 2-mercaptobenzimidazole, 1-methyl-2-mercaptobenzimidazole, or 1-benzyl-2-mercaptobenzimidazole) are available from this screening campaign to establish whether the 4-methoxybenzyl substitution confers any advantage in potency or selectivity [2].

Transporter Pharmacology Ion Channel Screening CNS Drug Discovery

Lack of Compound-Specific Corrosion Inhibition Data Relative to Structural Analogs

A search for corrosion inhibition data specific to 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol revealed a notable evidence gap. While benzimidazole derivatives as a class are well-established corrosion inhibitors for mild steel in acidic media (typically achieving inhibition efficiencies between 70% and 95% at millimolar concentrations in 1 M HCl) [1], and while the closely related compound 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole (MMBI) has been studied as an eco-friendly corrosion inhibitor for XC52 steel in 1 M HCl [2], no primary literature was identified that reports electrochemical impedance spectroscopy (EIS) data, Tafel polarization curves, or gravimetric weight loss measurements specifically for 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol [3].

Corrosion Inhibition Mild Steel Protection Electrochemistry

Antimicrobial MIC Data Reported for Benzimidazole Derivatives: Class-Level Inference Only

Benzimidazole derivatives, as a class, have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL depending on the specific substitution pattern and target organism . While this class-level data is often cited in relation to 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol , no primary research paper was identified that reports direct MIC measurements for this specific compound against any microbial strain [1]. Furthermore, the available class-level MIC range cannot be disaggregated to attribute specific values to the N1-(4-methoxybenzyl)-2-thiol substitution pattern relative to other benzimidazole derivatives (e.g., 2-mercaptobenzimidazole, 1-alkyl-2-thiol variants, or 2-aminobenzimidazoles) [1].

Antimicrobial Activity Antibacterial Screening MIC Determination

No Patent Protection or Proprietary Differentiation Identified for This Compound

A patent search for CAS 352330-22-4 and its associated chemical names (including 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol, 1-[(4-methoxyphenyl)methyl]benzimidazole-2-thiol, and 3-p-anisyl-1H-benzimidazole-2-thione) did not identify any patents in which this compound is claimed as a novel composition of matter, a key intermediate for a proprietary synthesis route, or a specific method-of-use invention [1]. In contrast, structurally related benzimidazole derivatives bearing additional functionalization (e.g., triazole, oxadiazole, or carbamate moieties) have been the subject of patent filings for antimicrobial and anticancer applications [2][3].

Patent Landscape Intellectual Property Chemical Procurement

Evidence-Limited Application Scenarios for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in Research Procurement


Exploratory Screening for KCC2 Transporter Modulation in CNS Research

Based on the EC50 value of 385-401 nM against the human SLC12A5 (KCC2) transporter identified in high-throughput screening [1], this compound may serve as a starting point for medicinal chemistry exploration in central nervous system disorders where KCC2 modulation is implicated (e.g., epilepsy, neuropathic pain, spasticity). However, the absence of selectivity data against related ion transporters and the lack of comparator data for close structural analogs mean that procurement for this application is strictly exploratory; alternative benzimidazole-2-thiol derivatives with established structure-activity relationships may offer more predictable outcomes.

Building Block for Synthesis of Functionalized Benzimidazole Derivatives

The thiol group at the 2-position of the benzimidazole core provides a reactive handle for further derivatization, including alkylation to form thioethers, oxidation to disulfides, or metal coordination chemistry [2]. This compound can be used as a synthetic intermediate for generating structurally diverse benzimidazole libraries, particularly those targeting antimicrobial, anticancer, or metabolic enzyme inhibition applications as documented for related 2-thiol-substituted benzimidazole scaffolds [3][4]. Commercially available purity levels (95-97%) are suitable for synthetic applications .

Reference Compound for Corrosion Inhibition Studies of N1-Substituted Benzimidazole-2-thiols

Although no corrosion inhibition data specific to this compound are available in open literature, its structural features (N1-(4-methoxybenzyl) substitution and 2-thiol functionality) position it as a candidate for comparative studies within a broader investigation of substituent effects on benzimidazole-based corrosion inhibitors [5]. Procurement may be justified as part of a systematic structure-property relationship study aiming to establish how the 4-methoxybenzyl group influences adsorption behavior on mild steel surfaces relative to unsubstituted benzimidazole-2-thiol or N1-alkyl variants [6]. Users should anticipate that electrochemical characterization (EIS, Tafel polarization) will need to be performed de novo.

Negative Control or Baseline Compound in SAR Studies of Patent-Protected Benzimidazole Derivatives

Given the absence of patent protection for this specific compound [7], it may serve as a useful non-proprietary comparator or baseline control in structure-activity relationship (SAR) studies evaluating more complex, functionalized benzimidazole derivatives that are the subject of active patent filings (e.g., those bearing triazole, oxadiazole, thiadiazole, or carbamate moieties) [8][9]. Its commercial availability from multiple vendors supports its utility as a readily accessible reference standard.

Technical Documentation Hub

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